EPZ-4777

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

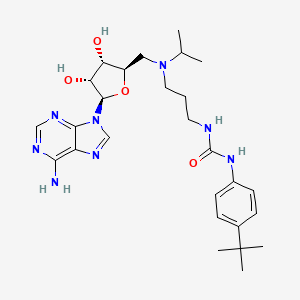

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLMDZJUGDUTCP-PTGPVQHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Epigenetic Warfare: A Technical Guide to EPZ-4777's Mechanism of Action in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of EPZ-4777, a first-generation small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document delves into the molecular underpinnings of this compound's therapeutic effect, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Epigenetic Aberration in MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations result in the formation of oncogenic MLL fusion proteins. A key pathogenic event driven by these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to ectopic gene loci.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] This mislocalization of DOT1L leads to the hypermethylation of H3K79 at MLL target genes, including critical leukemogenic genes such as HOXA9 and MEIS1.[2][3] The resulting altered epigenetic landscape sustains a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target.[1]

Core Mechanism of Action of this compound

This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[1] Its mechanism of action is centered on the specific inhibition of DOT1L's enzymatic activity.

Direct Inhibition of DOT1L Methyltransferase Activity

This compound directly binds to the SAM-binding pocket of DOT1L, preventing the natural cofactor, SAM, from binding.[1] This competitive inhibition blocks the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1][2] The targeted inhibition of DOT1L's enzymatic activity is the foundational step in this compound's anti-leukemic effects.[2]

Reversal of Aberrant H3K79 Methylation

By inhibiting DOT1L, this compound leads to a global reduction in H3K79 methylation levels within MLL-rearranged leukemia cells.[4] This reversal of the aberrant hypermethylation at MLL target gene loci is a key downstream consequence of DOT1L inhibition.[1]

Downregulation of Leukemogenic Gene Expression

The reduction in H3K79 hypermethylation at the promoters and enhancers of MLL target genes leads to the transcriptional repression of these oncogenic drivers.[4] Notably, the expression of key leukemogenic genes such as HOXA9 and MEIS1 is significantly downregulated following treatment with this compound.[3][4]

Induction of Cell Cycle Arrest, Differentiation, and Apoptosis

The suppression of the leukemogenic gene expression program triggers cellular responses that are detrimental to the survival of MLL-rearranged leukemia cells. Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3] Furthermore, the inhibition of DOT1L can promote the differentiation of leukemic blasts and ultimately lead to programmed cell death (apoptosis).[4][5]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data for this compound from preclinical studies, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by this compound

| Parameter | Value | Assay Conditions |

| IC50 | 0.4 nM | Cell-free enzymatic assay |

| Ki | 0.5 nM | Cell-free enzymatic assay |

Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-Rearranged Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (µM) |

| MV4-11 | MLL-AF4 | 0.17 |

| MOLM-13 | MLL-AF9 | 0.72 |

| KOPN-8 | MLL-ENL | 0.62 |

| THP-1 | MLL-AF9 | 3.36 |

| RS4;11 | MLL-AF4 | 6.47 |

| SEM | MLL-AF4 | 1.72 |

| Jurkat | Non-rearranged | >50 |

| REH | Non-rearranged | 13.9 |

| Kasumi-1 | Non-rearranged | 32.99 |

| 697 | Non-rearranged | 36.57 |

Data compiled from multiple sources.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

Key Experimental Protocols

Cell Viability and Proliferation Assay

This assay is crucial for determining the effect of this compound on the growth and viability of leukemia cell lines.[2]

Protocol:

-

Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13 for MLL-rearranged; Jurkat for non-rearranged control) in 96-well plates at a density of 5x10^4 cells/well in their respective growth media.[5]

-

Compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM) to the cell cultures. Include a DMSO-treated vehicle control.[5]

-

Incubation: Incubate the plates for a specified period, typically ranging from 7 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[5][7]

-

Viability Assessment: At regular intervals (e.g., every 3-4 days), determine the number of viable cells using a method such as the Guava ViaCount assay or MTT assay.[5]

-

Data Analysis: Plot the viable cell counts against the drug concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to assess the changes in H3K79 methylation at specific gene loci following treatment with this compound.[2]

Protocol:

-

Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with this compound or DMSO for a defined period (e.g., 4-6 days).[2]

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[2]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.[2]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). A non-specific IgG should be used as a negative control.[2]

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.[2]

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.[2]

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.

-

DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a commercial kit.

-

Analysis: Quantify the amount of immunoprecipitated DNA at specific gene loci (e.g., HOXA9 promoter) using quantitative PCR (qPCR) or by performing high-throughput sequencing (ChIP-seq) for a genome-wide analysis.

Gene Expression Analysis

This is performed to measure the changes in the expression of MLL target genes after this compound treatment.

Protocol:

-

Cell Treatment and RNA Isolation: Treat MLL-rearranged cells with this compound or DMSO for a specified duration (e.g., up to 6 days).[4] Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the genes of interest (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative change in gene expression in this compound-treated cells compared to DMSO-treated controls using the delta-delta Ct method.

Conclusion and Future Directions

This compound has been a pivotal tool in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. Its mechanism of action, centered on the specific inhibition of DOT1L's methyltransferase activity, leads to the reversal of the oncogenic epigenetic program and selective killing of MLL-rearranged leukemia cells. While the suboptimal pharmacokinetic properties of this compound have limited its clinical development, it has paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical trials.[1][7] The in-depth understanding of this compound's mechanism of action continues to inform the development of novel epigenetic therapies for this aggressive form of leukemia. Further research into mechanisms of resistance to DOT1L inhibitors and the exploration of combination therapies are critical next steps in improving therapeutic outcomes for patients with MLL-rearranged leukemia.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

EPZ-4777: A Selective DOT1L Inhibitor for MLL-Rearranged Leukemias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPZ-4777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The aberrant activity of DOT1L is a key driver in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, making it a critical therapeutic target. This compound has been instrumental as a chemical probe to elucidate the cellular functions of DOT1L and has served as a foundational molecule in the development of clinical candidates. This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols for the evaluation of this compound and similar compounds.

Introduction

Mixed-lineage leukemias, characterized by chromosomal translocations of the MLL gene, are aggressive hematological malignancies with a poor prognosis, particularly in pediatric patients. These translocations result in the formation of fusion proteins that aberrantly recruit the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to ectopic gene loci. This leads to the misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving leukemia initiation and maintenance. This compound emerged from a drug discovery effort to identify selective inhibitors of DOT1L as a targeted therapy for MLL-r leukemias.[1][2][3] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound is a potent and selective inhibitor of DOT1L.[4] It functions by binding to the enzyme's active site and preventing the methylation of H3K79.[1][2][3] This inhibition leads to a dose- and time-dependent decrease in global H3K79 methylation levels within cancer cells.[2] Consequently, the expression of MLL fusion target genes is suppressed, leading to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[4][5] The selectivity of this compound for DOT1L over other histone methyltransferases is a key attribute, minimizing off-target effects.[5]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through enzymatic and cell-based assays.

Enzymatic Inhibition

This compound is a highly potent inhibitor of DOT1L in cell-free enzymatic assays.

| Compound | Target | IC50 (nM) |

| This compound | DOT1L | 0.4 |

Table 1: Enzymatic inhibition of DOT1L by this compound.[5]

Cellular Activity

This compound demonstrates selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements.

| Cell Line | MLL Translocation | IC50 (µM) |

| MV4-11 | MLL-AF4 | 0.17 |

| MOLM-13 | MLL-AF9 | 0.72 |

| KOPN-8 | MLL-ENL | 0.62 |

| THP-1 | MLL-AF9 | 3.36 |

| RS4;11 | MLL-AF4 | 6.47 |

| SEM | MLL-AF4 | 1.72 |

| REH | MLL-AF6 | 13.9 |

| Kasumi-1 | Non-MLL-r | 32.99 |

| 697 | Non-MLL-r | 36.57 |

Table 2: Anti-proliferative activity of this compound in various leukemia cell lines.[6]

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in a mouse xenograft model of MLL-rearranged leukemia. Continuous administration of this compound via osmotic pumps resulted in potent antitumor efficacy and a significant increase in the median survival of the treated mice.[5]

Experimental Protocols

DOT1L Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the DOT1L enzyme.

-

Compound Preparation : Serially dilute this compound (e.g., 3-fold dilutions starting from 1 µM) in DMSO.[6] Plate 1 µL of each dilution into a 384-well microtiter plate.[5]

-

Enzyme Incubation : Add 40 µL of 0.25 nM DOT1L (amino acids 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) to each well.[5][6] Incubate for 30 minutes.[5][6]

-

Reaction Initiation : Initiate the methyltransferase reaction by adding the substrate S-adenosyl-L-methionine (SAM).

-

Detection : After a defined reaction time, stop the reaction and quantify the product formation (e.g., S-adenosyl-L-homocysteine, SAH) using a suitable detection method, such as luminescence or fluorescence-based assays.

-

Data Analysis : Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of leukemia cell lines.

-

Cell Plating : Plate exponentially growing human leukemia cell lines (e.g., MV4-11, THP-1) in 96-well plates at a density of 5x10^4 cells/well in a final volume of 150 µL.[5]

-

Compound Treatment : Add increasing concentrations of this compound (up to 50 µM) to the wells.[5]

-

Incubation : Incubate the cells for a specified period (e.g., up to 18 days).[5]

-

Cell Viability Measurement : Determine the number of viable cells every 3-4 days using a suitable method, such as the Guava ViaCount assay or MTT assay.[5]

-

Data Analysis : Calculate the IC50 values from the concentration-dependence curves at each time point.[5]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

-

Cell Implantation : Implant a human MLL-rearranged leukemia cell line, such as MV4-11, into immunodeficient mice.

-

Compound Administration : Once tumors are established, administer this compound. For example, use mini-osmotic pumps containing 100 and 150 mg/mL solutions of this compound for continuous infusion.[5]

-

Efficacy Evaluation : Monitor tumor growth and the overall health of the mice.

-

Endpoint : The primary endpoint is typically an increase in the median survival of the treated group compared to the vehicle control group.[5]

From Preclinical to Clinical Development

This compound served as a crucial tool compound and a precursor to the clinical candidate EPZ-5676 (Pinometostat).[7] The development of EPZ-5676 involved optimizing the pharmacokinetic and pharmacodynamic properties of the initial lead compound to improve its suitability for clinical use.[7] Pinometostat has been evaluated in clinical trials for the treatment of patients with relapsed/refractory acute myeloid leukemia with MLL rearrangements.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Epizyme, Inc. to Present Pre-Clinical Data on DOT1L and EZH2 Inhibitor Programs at the 55th ASH Annual Meeting [prnewswire.com]

The Discovery and Initial Characterization of EPZ-4777: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery represented a significant advancement in the field of epigenetics, providing a crucial tool to probe the function of DOT1L and establishing a promising therapeutic strategy for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. While its suboptimal pharmacokinetic properties precluded its own clinical development, this compound was instrumental as a proof-of-concept molecule that paved the way for second-generation DOT1L inhibitors, such as the clinical candidate pinometostat (EPZ-5676).[2][3]

Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL) is an aggressive form of acute leukemia, accounting for over 70% of infant leukemias and roughly 10% of adult acute myeloid leukemias (AML).[1] A hallmark of this disease is the chromosomal translocation of the MLL gene, which results in the formation of oncogenic MLL fusion proteins.[4][5] These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, including critical hematopoietic development genes like HOXA9 and MEIS1.[6]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[2] The mislocalization of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes, resulting in their sustained transcriptional activation and driving leukemogenesis.[2][6] This direct and pathogenic role of DOT1L's enzymatic activity made it a compelling therapeutic target. The central hypothesis was that a selective inhibitor of DOT1L could reverse this aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and thereby selectively eliminate MLL-rearranged cancer cells.[2]

Discovery of this compound: A Mechanism-Guided Approach

This compound was identified through a mechanism-guided drug discovery effort. The design strategy was based on the structures of DOT1L's natural substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] This approach aimed to develop SAM-competitive inhibitors with high potency and selectivity for DOT1L. These medicinal chemistry efforts led to the identification of this compound as a potent, concentration-dependent inhibitor of DOT1L enzymatic activity.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The initial characterization of this compound involved a series of biochemical and cell-based assays to quantify its potency, selectivity, and cellular effects. The data from these studies are summarized in the tables below.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. DOT1L |

| DOT1L | 0.4 ± 0.1 | - |

| PRMT5 | 521 ± 137 | >1,200 |

| Other PMTs | >50,000 | >125,000 |

Data compiled from multiple sources indicating high potency and selectivity.[7][8][9]

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | Effect | Metric | Value |

| MV4-11 | MLL-AF4 | Inhibition of Proliferation | IC50 (Day 14) | < 100 nM |

| MOLM-13 | MLL-AF9 | Inhibition of Proliferation | IC50 (Day 14) | < 100 nM |

| Jurkat | Non-MLL rearranged | Inhibition of Proliferation | IC50 (Day 14) | > 50 µM |

| MOLM-13 | MLL-AF9 | H3K79me2 Reduction | IC50 | ~20 nM |

| MV4-11 | MLL-AF4 | H3K79me2 Reduction | IC50 | ~20 nM |

| MOLM-13 | MLL-AF9 | HOXA9 mRNA Reduction | IC50 | ~700 nM |

| MOLM-13 | MLL-AF9 | MEIS1 mRNA Reduction | IC50 | ~700 nM |

| MV4-11 | MLL-AF4 | HOXA9 mRNA Reduction | IC50 | ~700 nM |

| MV4-11 | MLL-AF4 | MEIS1 mRNA Reduction | IC50 | ~700 nM |

Data indicates selective anti-proliferative activity and target engagement in MLL-rearranged cell lines.[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Cell Line | Dosing | Outcome |

| Nude Mice | MV4-11 | 100-150 mg/mL via osmotic pump | Significant increase in median survival |

In vivo studies demonstrated that this compound produces potent antitumor efficacy.[7]

Mechanism of Action

This compound acts as a competitive inhibitor at the SAM-binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[6] This leads to a cascade of downstream effects in MLL-rearranged leukemia cells.

Caption: DOT1L signaling in normal and MLL-rearranged cells.

The inhibition of DOT1L by this compound leads to:

-

Reduction of H3K79 Methylation: A concentration-dependent decrease in global H3K79me2 levels is observed in MLL-rearranged cells.[1]

-

Downregulation of Leukemogenic Gene Expression: The expression of MLL fusion target genes, such as HOXA9 and MEIS1, is significantly reduced.[1][10]

-

Selective Cell Killing: this compound induces cell cycle arrest, differentiation, and ultimately apoptosis specifically in MLL-rearranged leukemia cells, with minimal effect on non-MLL-rearranged cells.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.

DOT1L Enzymatic Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of DOT1L.

Caption: Workflow for DOT1L enzymatic inhibition assay.

Protocol:

-

Compound Preparation: this compound is serially diluted 3-fold in DMSO for a total of ten concentrations, starting from 1 µM.[1][7]

-

Plating: A 1 µL aliquot of each inhibitor dilution is plated in a 384-well microtiter plate. A 100% inhibition control consisting of 2.5 µM S-adenosyl-L-homocysteine (SAH) is included.[7]

-

Enzyme Incubation: 40 µL of 0.25 nM DOT1L(1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) is added to each well and incubated with the compound for 30 minutes.[7]

-

Reaction Initiation: 10 µL of a substrate mix containing 200 nM ³H-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes is added to initiate the reaction.[7]

-

Reaction Incubation: The reaction is incubated for 120 minutes.[7]

-

Quenching: The reaction is quenched by adding 10 µL of 800 mM SAM.[7]

-

Detection: The incorporation of radioactivity into the nucleosome substrate is measured using a scintillation counter.[7]

-

Data Analysis: IC50 values are determined from the concentration-response curves using appropriate software (e.g., GraphPad Prism).[7]

Cell Proliferation and Viability Assay

This cell-based assay assesses the effect of this compound on the growth of leukemia cell lines.

Protocol:

-

Cell Plating: Exponentially growing MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cells are plated in 96-well plates at a density of 3 x 10⁴ cells/well in 150 µL of growth medium.[1][8]

-

Compound Treatment: Cells are incubated with increasing concentrations of this compound (up to 50 µM) or with 3 µM for proliferation curves over time. A DMSO control is included.[1][8]

-

Incubation and Maintenance: Viable cell number is determined every 3-4 days for up to 18 days. On the days of cell counting, the growth media and this compound are replaced, and cells are split back to a density of 5 x 10⁴ cells/well.[1][7]

-

Cell Counting: Viable cell numbers are determined using an automated cell counter (e.g., Guava Viacount assay).[1]

-

Data Analysis: Total cell number is expressed as split-adjusted viable cells per well. IC50 values are determined from concentration-dependence curves at each time point.[7]

Western Blot for H3K79 Dimethylation

This assay is used to confirm target engagement by measuring the levels of H3K79me2 in cells treated with this compound.

Protocol:

-

Cell Treatment: Leukemia cell lines are treated with various concentrations of this compound for a specified period (e.g., 4 days).

-

Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for dimethylated H3K79 (H3K79me2). A primary antibody for total histone H3 is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Logical Progression of Development

The discovery and characterization of this compound provided the foundational proof-of-concept for DOT1L inhibition as a therapeutic strategy. However, its pharmacokinetic properties were not optimal for clinical development. This led to further medicinal chemistry efforts to identify a successor compound with improved drug-like properties.

Caption: Logical flow from this compound to clinical development.

Conclusion

The discovery and initial characterization of this compound were a landmark achievement in the development of epigenetic therapies. It was the first potent and selective small-molecule inhibitor of DOT1L, and its preclinical evaluation robustly validated the therapeutic hypothesis of targeting this enzyme in MLL-rearranged leukemias.[1] this compound demonstrated selective inhibition of H3K79 methylation, downregulation of key leukemogenic genes, and selective killing of MLL-rearranged cancer cells in vitro and in vivo.[1] While not developed for clinical use itself, the knowledge and proof-of-concept gained from this compound were instrumental in the development of the next generation of DOT1L inhibitors that have advanced into clinical trials for patients with this aggressive form of leukemia.[2]

References

- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Targets of EPZ-4777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a crucial role in the regulation of gene expression, and its misregulation is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias. This technical guide provides an in-depth overview of the downstream molecular targets and cellular consequences of this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By binding to the SAM pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation levels, which in turn alters chromatin structure and modulates the expression of a specific set of genes. The primary downstream effect of this compound is the transcriptional repression of genes that are aberrantly activated in DOT1L-dependent cancers.

Core Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of action of this compound in inhibiting DOT1L and its immediate downstream consequences on histone methylation and gene expression.

Quantitative Data on Downstream Effects

The efficacy of this compound and its clinical analog, Pinometostat (EPZ-5676), is demonstrated by their ability to inhibit cell proliferation and reduce H3K79 methylation.

Table 1: In Vitro Cytotoxicity of this compound/Pinometostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 9 | [1] |

| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 3.5 | [2] |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia (MLL-rearranged) | 4.5 (μM) | [3] |

| NOMO-1 | Acute Myeloid Leukemia (MLL-rearranged) | 4.5 (μM) | [3] |

| LNCaP | Prostate Cancer | ~1000 | [4] |

| PC3 | Prostate Cancer | >10000 | [4] |

Table 2: Effect of DOT1L Inhibition on H3K79 Dimethylation (H3K79me2)

| Cell Line | Treatment | Duration | H3K79me2 Reduction | Reference |

| MV4-11 | EPZ-5676 | 4 days | Significant recovery of H3K79me2 at HOXA9 and MEIS1 loci in resistant cells | [3] |

| NOMO-1 | EPZ-5676 | 28 days | No significant recovery of H3K79me2 | [3] |

| LNCaP | EPZ004777 | - | Sensitive to DOT1L inhibition | [5] |

| PC3 | EPZ004777 | - | Sensitive to DOT1L inhibition | [5] |

| Jurkat | EPZ5676 | - | Dose-dependent reduction | [6] |

Table 3: Downregulation of Key Leukemogenic Genes by DOT1L Inhibition

| Gene | Cell Line | Treatment | Fold Change (log2) | Adjusted p-value | Reference |

| HOXA9 | MOLM-13 | Compound 10 (DOT1L inhibitor) | -2.5 | <0.001 | [7] |

| MEIS1 | MOLM-13 | Compound 10 (DOT1L inhibitor) | -1.8 | <0.001 | [7] |

| c-Myc | HCT116/SW480 | DOT1L silencing/inhibition | Decreased mRNA and protein levels | - | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's downstream effects.

Workflow for Identifying Downstream Targets

The following diagram outlines a typical experimental workflow to identify and validate the downstream targets of this compound.

Cell Viability Assay (Resazurin-Based)

This protocol assesses the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound and a DMSO vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K79me2

This protocol allows for the genome-wide mapping of H3K79me2 occupancy changes following this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers

-

Sonication equipment

-

Anti-H3K79me2 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

NGS library preparation kit

-

DNA sequencer

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei. Isolate the nuclei.

-

Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin overnight at 4°C with an anti-H3K79me2 antibody or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on an appropriate NGS platform.

-

Data Analysis: Align reads to the reference genome, perform peak calling, and identify differential H3K79me2 binding between this compound and DMSO-treated samples.

RNA Sequencing (RNA-Seq)

This protocol is used to determine the global gene expression changes induced by this compound.

Materials:

-

Cells treated with this compound or DMSO

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA enrichment or rRNA depletion kit

-

RNA-Seq library preparation kit

-

DNA sequencer

Procedure:

-

RNA Extraction: Harvest cells and extract total RNA using a suitable kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the RNA.

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.

-

Fragment the RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Library Quality Control and Sequencing: Assess the quality and quantity of the library and sequence on an NGS platform.

-

Data Analysis: Perform quality control of the raw reads, align them to the reference genome, quantify gene expression levels, and perform differential expression analysis between this compound and DMSO-treated samples to identify up- and down-regulated genes.

Conclusion

This compound demonstrates a clear mechanism of action through the specific inhibition of DOT1L, leading to a reduction in H3K79 methylation. This epigenetic alteration results in the transcriptional repression of key oncogenes, particularly in MLL-rearranged leukemias, ultimately inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. The downstream targets and pathways affected by this compound are a subject of ongoing research, and the protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of DOT1L inhibition. The continued exploration of the downstream effects of this compound will be crucial for the development of novel combination therapies and for expanding its application to other cancer types.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00095K [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. GEO Accession viewer [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

EPZ-4777: A Deep Dive into its Impact on Cancer Cell Cycle and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. In cancers characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant activity of DOT1L is a key driver of leukemogenesis. This compound effectively targets this dependency by competitively inhibiting DOT1L, leading to a reduction in histone H3 lysine 79 (H3K79) methylation, suppression of oncogenic gene expression, and ultimately, the induction of cell cycle arrest and apoptosis in MLL-rearranged cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on cell cycle progression and apoptosis, detailed experimental protocols, and a quantitative summary of its efficacy in preclinical models.

Core Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L.[1] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[1][2] This epigenetic alteration drives the expression of genes that promote cell proliferation and survival. By blocking the catalytic activity of DOT1L, this compound reverses this aberrant hypermethylation, leading to the transcriptional repression of these key leukemogenic drivers.[2] This targeted inhibition induces a cascade of cellular events, culminating in cell cycle arrest and apoptosis, demonstrating remarkable selectivity for cancer cells harboring MLL translocations.[2]

This compound inhibits DOT1L, blocking leukemogenic gene expression.

Impact on Cell Cycle Progression

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant alteration in cell cycle distribution, primarily characterized by an arrest in the G0/G1 phase. This effect is time-dependent, with noticeable changes observed after several days of continuous exposure. The inhibition of DOT1L and subsequent downregulation of critical cell cycle regulators, such as MYC, contribute to this cell cycle arrest.[3][4] Furthermore, studies have shown that DOT1L inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which play a crucial role in halting cell cycle progression.[4]

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of MLL-rearranged leukemia cell lines.

| Cell Line | Treatment (3 µM this compound) | % G0/G1 | % S | % G2/M | Reference |

| MV4-11 | Day 0 (Control) | 48.1 | 37.8 | 14.1 | [5] |

| Day 4 | 62.3 | 25.1 | 12.6 | [5] | |

| Day 8 | 75.2 | 13.5 | 11.3 | [5] | |

| Day 10 | 80.5 | 8.9 | 10.6 | [5] | |

| MOLM-13 | Day 0 (Control) | 45.7 | 42.1 | 12.2 | [5] |

| Day 4 | 55.9 | 33.5 | 10.6 | [5] | |

| Day 8 | 68.4 | 21.3 | 10.3 | [5] | |

| Day 10 | 73.1 | 16.8 | 10.1 | [5] |

Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in MLL-rearranged cancer cells. The apoptotic response is a critical component of the selective killing of these malignant cells. The mechanism involves the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Inhibition of DOT1L can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins.[5] This shift in the balance of Bcl-2 family members ultimately leads to the activation of caspases, the executioners of apoptosis.[3][5]

Quantitative Analysis of Apoptosis

The table below presents the percentage of apoptotic cells, as determined by Annexin V staining, following treatment with this compound.

| Cell Line | Treatment (3 µM this compound) | % Annexin V Positive Cells | Reference |

| MV4-11 | Day 0 (Control) | 5.2 | [5] |

| Day 4 | 12.5 | [5] | |

| Day 8 | 35.8 | [5] | |

| Day 10 | 55.1 | [5] | |

| MOLM-13 | Day 0 (Control) | 4.8 | [5] |

| Day 4 | 8.1 | [5] | |

| Day 8 | 15.3 | [5] | |

| Day 10 | 22.4 | [5] |

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Plate MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well in their respective growth media.

-

Compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM) to the cell cultures. Include a DMSO-treated vehicle control.

-

Incubation: Incubate the cells for an extended period (typically 14 days for most MLL-rearranged cell lines).

-

Cell Counting: Every 3-4 days, determine the number of viable cells using a cell counter and trypan blue exclusion.

-

Media and Compound Replenishment: At each cell counting time point, replenish the media and compound to the original concentrations.

-

Data Analysis: Plot the viable cell number over time for each concentration. Calculate the IC50 values for proliferation inhibition at a specific time point (e.g., day 14) by plotting the percentage of viable cells relative to the DMSO control against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.

Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment: Treat MLL-rearranged cells with the desired concentration of this compound or DMSO for the specified duration.

-

Harvesting: Pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound or DMSO for the desired time.

-

Harvesting: Collect both adherent and suspension cells and pellet them by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting for H3K79 Methylation

Objective: To assess the inhibition of DOT1L activity by measuring the levels of H3K79 dimethylation (H3K79me2).

Protocol:

-

Cell Lysis and Histone Extraction: Treat cells with this compound. Lyse the cells and extract histones using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total Histone H3.

Signaling Pathways

The anti-cancer effects of this compound are orchestrated through a defined signaling cascade initiated by the inhibition of DOT1L.

Signaling cascade following DOT1L inhibition by this compound.

Conclusion

This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by targeting a key epigenetic dependency. Its ability to selectively induce cell cycle arrest and apoptosis in these cancer cells highlights the potential of DOT1L inhibition as a targeted therapy. This technical guide provides a foundational understanding of the cellular and molecular effects of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer treatments. Further investigation into the detailed molecular mechanisms and potential combination therapies will continue to advance the clinical utility of DOT1L inhibitors.

References

- 1. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Histone methyltransferase Dot1L inhibits pancreatic cancer cell apoptosis by promoting NUPR1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of EPZ-4777's Potent and Selective Inhibition of DOT1L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between the small molecule inhibitor EPZ-4777 and its target, the histone methyltransferase DOT1L. Understanding this interaction is critical for the rational design of next-generation DOT1L inhibitors for the treatment of MLL-rearranged leukemias.

Core Interaction and Conformational Adaptation

This compound is a highly potent and selective inhibitor of DOT1L, a key enzyme in the regulation of gene expression through the methylation of histone H3 on lysine 79 (H3K79).[1] The inhibitor was developed as a chemical derivative of the natural cofactor S-adenosylmethionine (SAM) and exhibits extraordinary potency.[2] The structural basis of this potent inhibition lies in its ability to occupy the SAM binding pocket and induce a significant conformational change in the enzyme, leading to a highly stable enzyme-inhibitor complex with a long residence time.[1][3]

Crystallographic studies of the DOT1L-EPZ-4777 complex (PDB IDs: 4EKI and 4ER5) reveal that the inhibitor binding drives a rearrangement of a flexible loop (residues 122-140) that typically encloses the SAM-binding site.[1][2][4] This "induced-fit" mechanism creates a novel hydrophobic pocket adjacent to the SAM binding site, which is occupied by the tert-butyl phenyl urea moiety of this compound.[2][3] This additional interaction surface is a key contributor to the high affinity and selectivity of this compound for DOT1L over other SAM-dependent methyltransferases.[3]

The interaction between this compound and DOT1L is characterized by a network of hydrogen bonds and hydrophobic contacts. The aminonucleoside core of this compound mimics the adenosine portion of SAM, forming hydrogen bonds with residues in the cofactor binding site. Specifically, the urea moiety of this compound forms hydrogen bonds with the side chain of Asp161 and the backbone of Gly163.[5]

Quantitative Analysis of this compound and Analogs

The potency of this compound and its analogs has been extensively characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and a closely related, more advanced analog, EPZ-5676.

| Compound | Assay Type | Parameter | Value | Cell Line (if applicable) | Reference |

| This compound | Biochemical (Radionuclide) | IC50 | 400 pM | N/A | [2] |

| This compound | Biochemical (AlphaLISA) | IC50 | 3.4 nM | N/A | [6] |

| This compound | Cellular (H3K79me2) | IC50 | 84 ± 20 nM | MCF10A | [7] |

| EPZ-5676 | Biochemical | Ki | 80 pM | N/A | [3] |

| EPZ-5676 | Biochemical (AlphaLISA) | IC50 | 0.4 nM | N/A | [6] |

| EPZ-5676 | Cellular (H3K79me2) | IC50 | 3 nM | MV4-11 | [3] |

| EPZ-5676 | Cellular (Proliferation) | IC50 | 3.5 nM (14 days) | MV4-11 | [3] |

Experimental Protocols

X-Ray Crystallography of the DOT1L-EPZ-4777 Complex

The determination of the co-crystal structure of DOT1L in complex with this compound was a pivotal step in understanding its mechanism of action. The general workflow for such an experiment is as follows:

-

Protein Expression and Purification: The catalytic domain of human DOT1L (e.g., residues 1-416) is expressed in a suitable system, such as E. coli or insect cells, and purified to homogeneity using affinity and size-exclusion chromatography.

-

Crystallization: The purified DOT1L protein is crystallized, often in the presence of a cofactor analog like S-adenosyl-L-homocysteine (SAH), using vapor diffusion methods.

-

Soaking or Co-crystallization: Crystals of the DOT1L-SAH complex are soaked in a solution containing this compound, allowing the inhibitor to diffuse into the crystal and displace the bound SAH.[7] Alternatively, DOT1L can be co-crystallized directly with this compound.

-

X-ray Diffraction Data Collection: The inhibitor-bound crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final high-resolution structure. The structure of DOT1L in complex with this compound was determined at a resolution of 2.85 Å.[1]

Biochemical Inhibition Assays (AlphaLISA)

To quantify the inhibitory potency of compounds like this compound, an in vitro biochemical assay is employed. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common method:

-

Assay Components: The assay utilizes recombinant human DOT1L, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM) as the methyl donor, and streptavidin-coated donor beads and anti-dimethylated H3K79 antibody-conjugated acceptor beads.

-

Reaction: The enzymatic reaction is initiated by mixing DOT1L, the histone H3 substrate, and SAM in an assay buffer. The inhibitor (e.g., this compound) at varying concentrations is included to determine its effect on the enzyme's activity.

-

Detection: After a set incubation period, the reaction is stopped, and the AlphaLISA beads are added. If the histone H3 substrate is methylated by DOT1L, the antibody on the acceptor bead will bind to the dimethylated K79. The biotinylated histone H3 will bind to the streptavidin donor bead, bringing the donor and acceptor beads into close proximity.

-

Signal Generation: Upon excitation with a laser, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. The intensity of the light signal is proportional to the level of histone methylation.

-

Data Analysis: The signal is measured, and the IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is calculated by fitting the data to a dose-response curve.

Visualizations

Molecular Interaction Pathway of this compound with DOT1L

Caption: Key molecular interactions between this compound and the DOT1L active site.

Experimental Workflow for DOT1L-Inhibitor Co-crystal Structure Determination

Caption: Workflow for determining the co-crystal structure of DOT1L with an inhibitor.

References

- 1. 4eki - Crystal Structure of DOT1L in complex with EPZ004777 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4ER5: Crystal structure of human DOT1L in complex with 2 molecules of EPZ004777 [ncbi.nlm.nih.gov]

- 5. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Kinetics of EPZ-4777 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic kinetics and mechanism of action of EPZ-4777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. The information presented herein is compiled from foundational preclinical studies, offering detailed insights into its inhibitory profile, the experimental methods used for its characterization, and its impact on relevant signaling pathways.

Executive Summary: this compound Profile

This compound is a selective inhibitor of the enzyme DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole histone methyltransferase responsible for methylating histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci.[1] This epigenetic modification drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, promoting cancer cell proliferation.[1]

This compound acts as a competitive inhibitor with respect to the S-Adenosyl methionine (SAM) cofactor, effectively blocking the enzymatic activity of DOT1L.[1] This inhibition leads to a reduction in H3K79 methylation, suppression of target oncogenes, and selective killing of MLLr leukemia cells.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified through both biochemical (cell-free) and cellular assays. The data consistently demonstrate its high potency and selectivity for DOT1L.

Biochemical Inhibition Data

In cell-free enzymatic assays, this compound demonstrates picomolar potency against DOT1L. Its selectivity is highlighted by a significantly lower affinity for other histone methyltransferases (HMTs).

| Parameter | Enzyme | Value | Assay Type | Reference |

| IC₅₀ | DOT1L | 0.4 nM (400 pM) | Radiometric | [2][3][4] |

| IC₅₀ | DOT1L | 3.4 nM | AlphaLISA | [1] |

| IC₅₀ | PRMT5 | 521 nM | - | [3] |

| IC₅₀ | Other HMTs | >50 µM | - | [3] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Variations in reported IC₅₀ values can arise from different assay technologies (e.g., radiometric vs. AlphaLISA).[1]

Cellular Proliferation Data

This compound selectively inhibits the proliferation of human leukemia cell lines that feature MLL rearrangements, with minimal effect on non-MLLr cell lines.

| Cell Line | MLL Status | IC₅₀ (µM) | Reference |

| MV4-11 | MLL-AF4 | 0.17 | [4] |

| MOLM-13 | MLL-AF9 | 0.72 | [4] |

| KOPN-8 | MLL-ENL | 0.62 | [4] |

| SEM | MLL-AF4 | 1.72 | [4] |

| THP-1 | MLL-AF9 | 3.36 | [4] |

| RS4;11 | MLL-AF4 | 6.47 | [4] |

| REH | Non-MLLr | 13.9 | [4] |

| Kasumi-1 | Non-MLLr | 32.99 | [4] |

| 697 | Non-MLLr | 36.57 | [4] |

Mechanism of Action and Signaling Pathways

DOT1L-mediated H3K79 methylation is a critical epigenetic mark associated with active gene transcription.[5] this compound's mechanism of action is centered on the disruption of this process in a pathological context.

DOT1L Recruitment in MLL-Rearranged Leukemia

In MLLr leukemia, the fusion of the MLL gene with partner genes (e.g., AF9, AF4) creates an oncogenic protein.[1] This MLL-fusion protein aberrantly recruits DOT1L to the promoter regions of target genes like HOXA9 and MEIS1.[1] The resulting hypermethylation of H3K79 maintains an open chromatin state, driving high levels of transcription and promoting leukemogenesis.[5][6] this compound directly inhibits the catalytic activity of DOT1L, preventing H3K79 methylation and suppressing the expression of these critical oncogenes.[2][7]

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Interplay with SIRT1 Repressive Complex

Further research has revealed a dynamic interplay between DOT1L and other chromatin regulators.[6] DOT1L has been shown to inhibit the chromatin localization of a repressive complex composed of SIRT1 (a histone deacetylase) and SUV39H1 (an H3K9 methyltransferase).[6] By preventing this repressive complex from acting on MLL target genes, DOT1L helps maintain the open and active chromatin state necessary for leukemic gene expression.[6] This finding suggests that the efficacy of DOT1L inhibitors could potentially be enhanced by combination with SIRT1 activators.[6]

Caption: Interplay between DOT1L and the SIRT1 repressive complex at MLL target genes.

Experimental Protocols

The following section details the methodology for the biochemical assay used to determine the IC₅₀ of this compound against DOT1L, as described in foundational studies.[2]

Radiometric DOT1L Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the incorporation of a radiolabeled methyl group from ³H-SAM onto a nucleosome substrate.

1. Compound Preparation:

-

This compound is serially diluted 3-fold in DMSO to create a ten-point concentration gradient, starting from 1 mM.[2]

-

1 µL of each inhibitor dilution is plated into a 384-well microtiter plate.[2]

-

A 100% inhibition control is prepared using a final concentration of 2.5 mM S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction.[2]

2. Enzyme Incubation:

-

40 µL of 0.25 nM DOT1L (recombinant, residues 1-416) is added to each well.[2]

-

The enzyme is prepared in an assay buffer consisting of 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[2]

-

The plate is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

3. Reaction Initiation:

-

10 µL of a substrate mix is added to each well to initiate the reaction.[2]

-

The final reaction mixture contains:

-

Both SAM and nucleosome substrates are present at concentrations approximately equal to their respective Michaelis constants (Kₘ).[2]

4. Reaction and Quenching:

-

The reaction is allowed to proceed for 120 minutes at room temperature.[2]

-

The reaction is quenched by adding 10 µL of 800 mM unlabeled SAM to each well.[2]

5. Detection and Analysis:

-

The incorporation of radioactivity (³H) into the nucleosome substrate is measured using a scintillation counter (FlashPlate).[2]

-

IC₅₀ values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism).[2]

Caption: Experimental workflow for the radiometric DOT1L IC₅₀ determination assay.

References

- 1. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

EPZ-4777 Experimental Protocols for Cell Culture Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification critically implicated in the development and maintenance of MLL-rearranged (MLLr) leukemias.[4][5][6] In MLLr leukemia, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at MLL target genes such as HOXA9 and MEIS1. This aberrant epigenetic mark drives the expression of leukemogenic genes, leading to the proliferation of cancer cells.[7][8] this compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation.[8] This selective inhibition leads to cell cycle arrest, apoptosis, and differentiation in MLLr leukemia cells, making this compound a valuable tool for preclinical research and a promising therapeutic candidate.[1][9]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell proliferation, apoptosis, cell cycle, and target gene expression in MLL-rearranged leukemia cell lines.

Mechanism of Action: DOT1L Inhibition and Downstream Effects

The signaling pathway initiated by the aberrant activity of MLL-fusion proteins and the inhibitory action of this compound is depicted below.

Caption: Signaling pathway of MLL-fusion protein and inhibition by this compound.

Experimental Protocols

This section provides a detailed workflow and step-by-step protocols for key in vitro experiments to characterize the effects of this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. biocompare.com [biocompare.com]

- 3. sinobiological.com [sinobiological.com]

- 4. benchchem.com [benchchem.com]

- 5. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

- 6. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 7. mdpi.com [mdpi.com]

- 8. MEIS1 Human qPCR Primer Pair (NM_002398) [chemicalbook.com]

- 9. origene.com [origene.com]

Optimal Concentration of EPZ-4777 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification implicated in the development of mixed-lineage leukemia (MLL).[5][6] In MLL-rearranged (MLLr) leukemias, the fusion of the MLL gene to various partners leads to the aberrant recruitment of DOT1L and subsequent hypermethylation of H3K79 at MLL target genes, driving leukemogenesis.[5] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the transfer of methyl groups.[4] This selective inhibition of H3K79 methylation leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, inducing cell cycle arrest, apoptosis, and cellular differentiation in MLLr cells.[4][7] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro assays.

Data Presentation: In Vitro Potency and Cellular Activity

The following tables summarize the key quantitative data for this compound from various preclinical studies, providing a guide for determining the optimal concentration for your experiments.

Table 1: In Vitro Enzymatic Potency and Selectivity of this compound

| Parameter | Value | Notes |

| DOT1L IC50 | 0.4 nM (400 ± 100 pM) | Cell-free enzymatic assay.[1][2][3] |

| Selectivity | >1,200-fold | Against a panel of other protein methyltransferases.[1] |

Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-MLL-Rearranged Cell Lines

| Cell Line | MLL Fusion | Assay Type | EC50 / IC50 | Incubation Time |

| MOLM-13 | MLL-AF9 | Antiproliferative assay | 4 nM[1] | 14-18 days[1] |

| MV4-11 | MLL-AF4 | Antiproliferative assay | 4 nM[1] | 14-18 days[1] |

| THP-1 | MLL-AF9 | Antiproliferative assay | 4 nM[1] | 18 days[1] |

| MCF-10A | N/A | H3K79 methylation | 1452 nM | Not Specified |

| Jurkat | Non-MLL-rearranged | Antiproliferative assay | Growth unaffected at 3 µM | Up to 18 days[2] |

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow: Determining this compound IC50

Caption: Workflow for IC50 determination of this compound.

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Cell-Free)

This protocol is adapted from methodologies used to determine the IC50 of this compound against purified DOT1L enzyme.[1]

Materials:

-

This compound

-

Recombinant DOT1L enzyme (e.g., residues 1-416)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

[3H]-SAM (radiolabeled)

-

Nucleosomes (as substrate)

-

S-adenosyl-L-homocysteine (SAH) for positive control

-

Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

-

384-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A 3-fold dilution series starting from 1 µM is recommended.[2]

-

Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[2]

-

Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[2]

-

Incubate the plate for 30 minutes at room temperature.[1]

-

Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 200 nM [3H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer.[1]

-

Incubate the reaction for 120 minutes at room temperature.[1]

-

Quench the reaction by adding 10 µL of 800 mM SAM.[1]

-

Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Cell Proliferation and Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation of MLL-rearranged and non-MLL-rearranged cell lines.[1]

Materials:

-

MLL-rearranged cell lines (e.g., MOLM-13, MV4-11, THP-1)

-

Non-MLL-rearranged control cell line (e.g., Jurkat)

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well plates

-

Viable cell counting method (e.g., Guava ViaCount assay, Trypan Blue exclusion)

Procedure:

-

Culture cells under standard conditions to ensure they are in the exponential growth phase.

-

Plate the cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[3]

-

For IC50 determination, treat the cells with increasing concentrations of this compound (e.g., a dilution series up to 50 µM). For proliferation curves, a single concentration (e.g., 3 µM) can be used.[1][3]

-

Incubate the cells for an extended period, typically 14 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[1]

-

Every 3-4 days, determine the viable cell number using a method like the Guava ViaCount assay.[1][3]

-

At each time point of cell counting, replenish the growth media and this compound, and re-plate the cells at a consistent density (e.g., 5 x 10^4 cells/well) to maintain exponential growth.[1][3]

-

Calculate the split-adjusted total viable cell number at each time point.

-

For IC50 determination, plot the viable cell number against the this compound concentration at a late time point (e.g., day 14 or 18) and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis of H3K79 Methylation

This protocol allows for the direct assessment of this compound's inhibitory effect on DOT1L activity within cells.

Materials:

-

Cell lines of interest

-

This compound

-

Cell lysis buffer

-

Histone extraction kit (optional)

-

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

-

Appropriate secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Treat cells with various concentrations of this compound for a defined period (e.g., 24 to 72 hours).[7] A concentration range of 1 nM to 10,000 nM can be effective for observing dose-dependent inhibition.[7]

-

Harvest the cells and either perform a whole-cell lysis or a specific histone extraction.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against H3K79me2.

-

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate.

-

Strip the blot and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Analyze the band intensities to determine the concentration-dependent reduction in H3K79me2 levels. A significant reduction in H3K79me2 with this compound treatment indicates effective DOT1L inhibition.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Preparation of EPZ-4777 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract